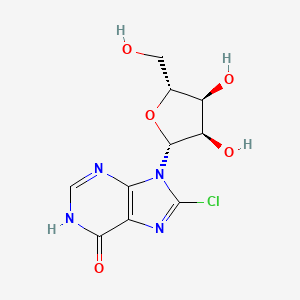

8-Chloroinosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

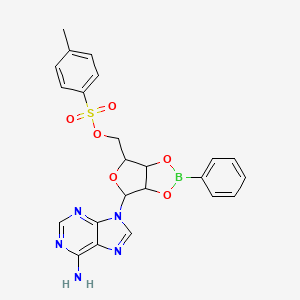

8-Chloroinosine is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Molecular Structure Analysis

The molecular weight of 8-Chloroinosine is 302.67 . Its formula is C10H11ClN4O5 . The structure contains a total of 33 bonds, including 22 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 amidine derivative, 1 secondary amine (aromatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .Aplicaciones Científicas De Investigación

Potential Metabolic Degradation Product

8-Chloroinosine is a potential product of metabolic degradation of 8-chloro cyclic AMP . This suggests that it could be used in studies investigating the metabolic pathways of 8-chloro cyclic AMP.

Modulation of cAMP-dependent Protein Kinases

8-Chloroadenosine, which can be converted from 8-chloro cyclic AMP, has been shown to modulate the intracellular concentrations of cAMP-dependent protein kinases (PKA) and inhibit both in vitro and in vivo growth of several neoplastic cell types . This suggests that 8-Chloroinosine could potentially have similar effects.

Potential Therapeutic Target for Multiple Cancers

Given the role of ADAR in many human cancer cell lines, and the potential of 8-Chloroadenosine to inhibit ADAR, 8-Chloroinosine could potentially be used in the development of therapies for lung, breast, and thyroid cancers .

Potential Role in Cell Cycle Regulation

8-Chloroadenosine has been shown to elicit changes in the proportion of cells in the G1, S, and G2-M phases of the cell cycle . This suggests that 8-Chloroinosine could potentially play a role in cell cycle regulation.

Mecanismo De Acción

- Apoptosis Induction : The compound triggers programmed cell death (apoptosis) in cancer cells, contributing to tumor regression .

- Downstream Effects : Altered purine metabolism impacts cell proliferation, survival, and overall tumor growth .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPMUQKCJYNROP-UUOKFMHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroinosine | |

Q & A

Q1: What is the role of 8-chloroinosine in the context of 8-Cl-cAMP's effects on cell growth?

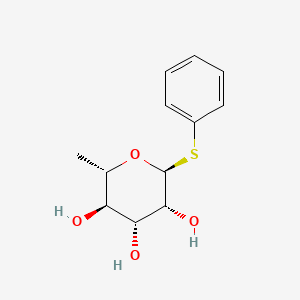

A: Research suggests that 8-chloroinosine is a product of 8-chloroadenosine deamination by the enzyme adenosine deaminase (ADA). Studies have demonstrated that ADA can completely prevent the growth inhibitory effect of both 8-Cl-cAMP and 8-chloroadenosine on mouse lung epithelial cells. [] This suggests that 8-chloroadenosine, not 8-chloroinosine, is the active metabolite responsible for the observed growth inhibition. [, ] Essentially, 8-chloroinosine is considered an inactive byproduct in the metabolic pathway.

Q2: How does 8-chloroadenosine, the precursor to 8-chloroinosine, exert its effects on cell growth and protein kinase A (PKA)?

A: 8-chloroadenosine, formed from the breakdown of 8-Cl-cAMP, demonstrates significant growth inhibitory effects on various cell lines, including human glioma cells and mouse lung epithelial cells. [, ] This effect appears to be independent of intracellular cyclic AMP (cAMP) levels, indicating a mechanism distinct from typical cAMP-mediated pathways. [, ] Interestingly, 8-chloroadenosine specifically targets PKA type I (PKA I) by decreasing the protein levels of its regulatory (RI) and catalytic (C) subunits. Furthermore, it impacts PKA subunit mRNA expression, leading to decreased Cα mRNA and increased RIIα mRNA, while RIα mRNA levels remain unchanged. [] This selective downregulation of PKA I is thought to contribute to the growth inhibitory effects of 8-chloroadenosine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)